3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

SAR campaigns on thiazole-pyrrolidine amides often suffer from regioisomer-dependent potency discrepancies that compromise lead optimization. This 3-position amide (CAS 1798031-83-0) delivers the defined pharmacophore geometry essential for quantifying 2- to 8-fold MIC shifts against microbial or kinase targets. Its methylthio group enables CYP-mediated S-oxidation studies in HLM assays. Sourced with ≥90% purity, available from 2 μmol to 10 mg, ready for immediate dispatch.

Molecular Formula C17H21N3OS2
Molecular Weight 347.5
CAS No. 1798031-83-0
Cat. No. B2618789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
CAS1798031-83-0
Molecular FormulaC17H21N3OS2
Molecular Weight347.5
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3
InChIInChI=1S/C17H21N3OS2/c1-22-15-5-2-13(3-6-15)4-7-16(21)19-14-8-10-20(12-14)17-18-9-11-23-17/h2-3,5-6,9,11,14H,4,7-8,10,12H2,1H3,(H,19,21)
InChIKeyAMXQIJCQAVVYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Baseline


3-(4-(Methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide (CAS 1798031-83-0) is a synthetic small-molecule amide with molecular formula C17H21N3OS2, MW 347.50 g·mol⁻¹, and an InChI Key of AMXQIJCQAVVYGD-UHFFFAOYSA-N [1]. The structure consists of a 4-(methylthio)phenyl propanamide tail linked to a 1-(thiazol-2-yl)pyrrolidin-3-amine core [1]. This compound is categorized as a thiazole-pyrrolidine hybrid, a scaffold class extensively explored for kinase inhibition and antimicrobial applications [2]. Its predicted physicochemical properties include a density of 1.28±0.1 g·cm⁻³ (20 °C, 760 Torr) and a pKa of 15.37±0.20 [1]. The compound is commercially available through screening-compound suppliers such as Life Chemicals (catalog F6445-1459) in quantities ranging from 2 μmol to 10 mg, with stated purity ≥90% [1].

Scaffold Thiazole-pyrrolidine hybrid for kinase and antimicrobial screening campaigns
Regiochemistry 3-position amide linkage defines a distinct pharmacophore geometry for SAR studies
Profile Predicted lipophilic; thioether-containing probe for metabolic redox investigations

Why Generic Substitution Fails in SAR Studies


Within the thiazole-pyrrolidine amide class, minor structural perturbations produce substantial shifts in target engagement, potency, and selectivity. For example, moving the thiazole-substituted pyrrolidine attachment point from the 3-position (as in the target compound) to the 2-position alters the spatial orientation of the amide pharmacophore and can abolish or invert activity against microbial or kinase targets [1][2]. Similarly, replacing the 4-(methylthio)phenyl terminus with a 3-methylthiophene, as in CAS 2034275-37-9, changes both electronic character and steric bulk, which in related series has been shown to shift antibacterial selectivity from Gram-positive to Gram-negative organisms [1]. Generic interchange without confirmatory biological re-profiling is therefore scientifically invalid and risks experimental irreproducibility.

2‑Position regioisomer
Pyrrolidine attachment point shift may alter target engagement; in related series, regioisomer changes produced 2‑ to 8‑fold potency variation. Not a neutral swap.
Thiophene‑terminated analog
Replacing the 4‑(methylthio)phenyl group with a 3‑methylthiophene can redirect antibacterial spectrum and modify cytotoxicity profile. Aryl identity defines selectivity.
Methylsulfonyl analog
Oxidation of thioether to sulfone removes redox‑sensitive sulfur, alters lipophilicity (~1.2–1.8 logD shift) and metabolic pathway. Inappropriate for thioether‑requiring studies.

Quantitative Evidence for Differentiation from Key Analogs


Regioisomeric Attachment Point and Spatial Pharmacophore Geometry

The target compound bears the amide linkage at the pyrrolidine 3-position, whereas a closely related screening analog, 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide, attaches the side chain via a methylene bridge at the pyrrolidine 2-position. In the broader thiazole-pyrrolidine antimicrobial series reported by Bodake et al. (2020), regioisomeric variation at the pyrrolidine attachment point yielded minimum inhibitory concentration (MIC) differences of 2- to 8-fold against Staphylococcus aureus and Bacillus cereus across compounds sharing an otherwise identical substitution pattern [1]. Although direct head-to-head MIC data for the target compound are not publicly available, the magnitude of regioisomer-dependent variation established in the same scaffold class provides a quantitative rationale for avoiding unvalidated 2-position analogs as surrogates.

Regioisomeric effect
Class‑level inference
2‑ to 8‑fold MIC differences between 3‑ and 2‑position regioisomers in thiazole‑pyrrolidine series (Bodake et al., 2020)
Distinct pharmacophore geometry; regioisomer substitution may not preserve antimicrobial potency.
Broth microdilution; S. aureus, B. cereus context
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Aromatic Terminal Substituent and Electronic Profile

The target compound contains a 4-(methylthio)phenyl propanamide terminus, while the structurally closest commercial comparator, 3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide (CAS 2034275-37-9; EvitaChem EVT-2971009), replaces the phenyl ring with a thiophene and shifts the methyl substituent to the heterocycle . In the thiazole-pyrrolidine antibacterial series, the 4-F-phenyl-substituted derivative (compound 11) demonstrated selective Gram-positive inhibition with minimum cytotoxicity, whereas unsubstituted phenyl and other aryl variants in the same series exhibited different antibacterial spectra and higher cytotoxicity profiles [1]. The 4-(methylthio)phenyl terminus in the target compound introduces a distinct electron-donating sulfur substituent at the para position, which is predicted to modulate both π-stacking interactions and metabolic susceptibility relative to the thiophene comparator.

Aryl substituent shift
Class‑level inference
4‑F‑phenyl analog: Gram‑positive selectivity, low cytotoxicity; other aryl variants (including thiophene) altered spectrum and increased cytotoxicity in same scaffold
Terminal aryl group defines selectivity node; thiophene exchange is not a neutral substitution.
Mammalian cytotoxicity and MIC context
Medicinal Chemistry Ligand Design Pharmacophore Optimization

Predicted Lipophilicity Difference from Methylsulfonyl Analogs

The target compound incorporates a methylthio (–SMe) substituent, whereas the structurally analogous 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide contains a methylsulfonyl (–SO₂Me) group [1]. In the ChEMBL database, matched molecular pair analyses of –SMe vs. –SO₂Me transformations across drug-like compounds indicate an average logD₇.₄ reduction of approximately 1.2–1.8 log units for the sulfonyl analog, attributable to increased hydrogen-bond acceptor capacity and polarity [2]. Applying this class-level transformation, the target compound is predicted to exhibit higher membrane permeability and distinct tissue-distribution behavior relative to its sulfonyl counterpart, making it a more lipophilic probe for target engagement studies in cellular contexts where membrane penetration is rate-limiting.

logD shift (–SMe vs –SO₂Me)
Class‑level inference
Estimated –1.2 to –1.8 logD₇.₄ units
Lipophilicity context differs markedly; may affect permeability and cellular uptake.
ChEMBL matched molecular pair data
Physicochemical Property Prediction Drug-Likeness ADME Profiling

Sulfur Oxidation State and Metabolic Stability Liability

The 4-(methylthio)phenyl substituent in the target compound contains sulfur in the –II oxidation state (thioether), which is a known substrate for cytochrome P450-mediated S-oxidation to the sulfoxide (+IV) and sulfone (+VI) metabolites. In structurally related thiazole-containing kinase inhibitor series, S-methyl metabolites have been observed to retain or even enhance target binding, while S-oxidation to sulfoxide/sulfone often attenuates activity [1]. The target compound, by virtue of its thioether sulfur, presents a distinct metabolic activation/deactivation trajectory compared to analogs bearing sulfone or sulfonamide linkages. This redox-dependent metabolic profile is critical for projects where maintaining a specific oxidation state is required for target engagement in cellular or in vivo models.

Thioether redox liability
Class‑level inference
Thioether (–SMe) susceptible to CYP‑mediated S‑oxidation; sulfone analog is oxidation‑resistant.
Metabolic pathway divergence; thioether provides a redox‑dependent probe handle not available in sulfone variants.
Inferred from thiazole kinase inhibitor SAR
Metabolic Stability Sulfur Redox Chemistry Lead Optimization

Recommended Research Application Scenarios


SAR Studies Requiring 3-Position Amide Pharmacophore

This compound is appropriate for SAR campaigns exploring the impact of pyrrolidine regioisomerism (3-position vs. 2-position amide linkage) on target binding. The regioisomer-dependent MIC variation of 2- to 8-fold documented in the Bodake et al. (2020) thiazole-pyrrolidine series [1] establishes that the 3-position attachment defines a distinct pharmacophore geometry. Researchers should use this compound as the 3-position reference point when comparing with 2-position methylene-amide analogs to quantify regioisomer-dependent potency shifts against their specific biological target.

Metabolic Stability Profiling of Thioether Redox Liability

The target compound's methylthio substituent provides a thioether sulfur (–II oxidation state) that is susceptible to cytochrome P450-mediated S-oxidation, as established in analogous thiazole kinase inhibitor series described in WO2009080705A2 [2]. This makes the compound suitable as a substrate probe in human liver microsome (HLM) or recombinant CYP isoform assays designed to quantify S-oxidation rates and identify the responsible CYP isoforms. Metabolic soft-spot identification using this compound can guide subsequent medicinal chemistry efforts to block or exploit the S-oxidation pathway.

Physicochemical Comparator for logD-Dependent Permeability

Based on the estimated logD₇.₄ difference of 1.2–1.8 log units between –SMe and –SO₂Me analogs derived from ChEMBL matched molecular pair data [3], this compound serves as the higher-lipophilicity partner in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. Pairing it with the corresponding methylsulfonyl analog allows direct quantification of how a ~1.5 logD shift translates into permeability coefficients (P_app) within the thiazole-pyrrolidine scaffold, providing critical data for CNS penetration or oral bioavailability optimization programs.

Screening Library Procurement for Structural Uniqueness

The compound is commercially available from Life Chemicals (catalog F6445-1459) in quantities from 2 μmol to 10 mg, with stated purity ≥90% [4]. Its 4-(methylthio)phenyl terminus distinguishes it from the more commonly stocked 3-methylthiophene analog (CAS 2034275-37-9) . For screening library managers seeking to maximize chemical diversity within thiazole-pyrrolidine amide space, inclusion of this compound adds a unique aryl-thioether vector not represented by the thiophene or sulfonyl analogs. Procurement decisions should be based on the combination of scaffold uniqueness, documented vendor sourcing, and the compound's suitability as a metabolic probe.

Application
Selection Property
Validation Focus
3‑Position amide SAR studies
Regioisomeric geometry
Quantify potency shift across regioisomers
Thioether metabolic stability profiling
Redox‑active sulfur oxidation state
CYP‑mediated S‑oxidation rate determination
Lipophilicity‑dependent permeability
Predicted logD difference
Permeability assay correlation (PAMPA/Caco‑2)
Screening library diversity expansion
Aryl‑thioether uniqueness
Scaffold coverage relative to thiophene/sulfonyl analogs
Quote Request

Request a Quote for 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.